molecular formula C24H23BrN2OS B4792066 4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide

4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide

Cat. No.: B4792066
M. Wt: 467.4 g/mol
InChI Key: IKQATQHZRNOLHP-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique thiazole ring structure, which is substituted with methoxyphenyl and methylphenyl groups. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine typically involves the condensation of appropriate thioamides with substituted benzaldehydes. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as anhydrous aluminum chloride . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated thiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine stands out due to its unique thiazole ring structure and the presence of both methoxyphenyl and methylphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS.BrH/c1-17-6-4-8-20(14-17)25-24-26(21-9-5-7-18(2)15-21)23(16-28-24)19-10-12-22(27-3)13-11-19;/h4-16H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQATQHZRNOLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)C4=CC=CC(=C4)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Reactant of Route 2
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Reactant of Route 3
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Reactant of Route 4
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-N,3-bis(3-methylphenyl)-1,3-thiazol-2-imine;hydrobromide

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